1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Description
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c11-2-3-13-5-8(10(14)15)9(12-13)7-1-4-16-6-7/h1,4-6H,2-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRWKLPLOMWGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the thiophene group: This step involves the coupling of a thiophene derivative with the pyrazole ring, often using a palladium-catalyzed cross-coupling reaction.
Addition of the fluoroethyl group: This can be done through nucleophilic substitution reactions where a fluoroethyl halide reacts with the pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoroethyl and thiophene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid serves as a valuable building block for more complex molecules. Its unique structure allows for:
- Synthesis of Derivatives : Modifications can lead to new compounds with varied properties.
- Catalytic Applications : It can be utilized in catalytic processes due to its reactive functional groups.
Biology
The compound has been explored for its role as a probe or ligand in biochemical studies. Its potential interactions include:
- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound could interact with biological receptors, influencing cellular responses.
Medicine
Due to its structural similarity to known pharmacologically active compounds, this pyrazole derivative shows promise in medicinal chemistry:
- Therapeutic Applications : Preliminary studies suggest potential anti-inflammatory or anti-cancer properties.
- Drug Development : It could serve as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry
In industrial applications, the compound may be used for:
- Material Science : Development of new materials with tailored properties.
- Chemical Catalysis : Its unique structure can enhance reaction efficiencies in various chemical processes.
Case Study 1: Enzyme Inhibition
Research has indicated that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. A study demonstrated that modifications to the carboxylic acid moiety can enhance binding affinity and selectivity toward COX enzymes, suggesting a pathway for developing anti-inflammatory drugs.
Case Study 2: Anticancer Activity
Another study investigated the anticancer properties of pyrazole derivatives. The findings revealed that certain structural modifications could lead to significant cytotoxic effects against various cancer cell lines. The fluoroethyl group was identified as a key contributor to increased potency against specific tumor types.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
- 1-(2-fluoroethyl)-3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid
- 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of the fluoroethyl, thiophene, and pyrazole groups, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be explored through comparative studies to identify specific advantages or applications.
Biological Activity
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Its unique structural features, including the combination of a fluoroethyl group, a thiophene moiety, and a pyrazole ring, suggest significant potential for various biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Formula and Structure
The molecular formula of this compound is C12H13FN4S. The compound features:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Thiophene Moiety : A five-membered ring containing sulfur.
- Fluoroethyl Group : An ethyl group with a fluorine atom attached.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 240.26 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Overview of Biological Activities
Research indicates that compounds containing pyrazole and thiophene moieties exhibit diverse biological activities, including:
- Anti-inflammatory
- Antimicrobial
- Antitumor
- Analgesic
The mechanism of action for this compound likely involves interactions with various enzymes, receptors, or proteins. These interactions can modulate biological pathways leading to therapeutic effects.
Anti-inflammatory Activity
A study demonstrated the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound showed significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Another research investigation focused on the antimicrobial efficacy of pyrazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structural features exhibited notable antibacterial activity .
Antitumor Activity
In vitro studies have shown that certain pyrazole derivatives induce apoptosis in cancer cell lines. For instance, compounds derived from pyrazoles displayed cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid | C12H13FN4S | Exhibits strong antimicrobial activity |
| 1-(2-fluoroethyl)-3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid | C12H13FN4O | Known for anti-inflammatory properties |
| 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | C12H13FN4N | Potential anticancer activity |
The unique combination of functional groups in this compound may provide distinct chemical and biological properties compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
